2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
Properties
CAS No. |
5334-71-4 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H11N5O/c1-13-8-6(4-12-13)7(9-2-3-14)10-5-11-8/h4-5,14H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
SBIPJPUEWYCJJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-pyrazole Derivatives
A widely adopted method involves the cyclocondensation of 4-amino-5-cyano-6-aryl-2-mercaptopyrimidines with hydrazine hydrate. For example, Chaudhari et al. demonstrated that refluxing 4-amino-5-cyano-6-phenyl-2-mercaptopyrimidine with hydrazine hydrate in ethanol for 6–8 hours yields 3-amino-4-aryl-6-mercapto-pyrazolo[3,4-d]pyrimidine intermediates. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the cyano group, followed by cyclization and tautomerization (Figure 1).
Optimization Notes :
Urea Fusion for Pyrimidine Ring Formation
An alternative route involves fusing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea at 180–200°C. This method, reported by Abdel-Maksoud et al., generates the pyrazolo[3,4-d]pyrimidine core through dehydration and ring closure. The carboxamide group acts as a nucleophile, attacking the urea-derived isocyanate intermediate (Figure 2).
Key Parameters :
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
N-Methylation at Position 1
Introducing the methyl group at the pyrazole nitrogen (N1) is critical for modulating electronic and steric properties. Two methods are prevalent:
Method A: Direct Alkylation
Treatment of the pyrazolo[3,4-d]pyrimidine intermediate with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 12 hours achieves N-methylation. Potassium carbonate acts as a base, deprotonating the nitrogen to enhance nucleophilicity.
Reaction Conditions :
Method B: Reductive Amination
For substrates with free amines, reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol offers selective methylation. This method avoids harsh alkylating agents but requires pH control (pH 6–7).
Introduction of the Ethanolamine Side Chain
The 2-aminoethanol moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
SNAr with 2-Aminoethanol
Chlorinated intermediates (e.g., 4,6-dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine ) react with excess 2-aminoethanol in tetrahydrofuran (THF) at 80°C. The reaction proceeds via displacement of the chloro group at position 4, favored by the electron-withdrawing pyrimidine ring (Table 1).
Table 1: SNAr Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF | 82% yield |
| Temperature | 80°C | Maximizes rate |
| Equivalents of Amine | 3.0 | Prevents dimerization |
Buchwald-Hartwig Amination
For electron-deficient substrates, palladium-catalyzed coupling using Pd(OAc)₂ and XantPhos enables C–N bond formation between 4-chloro derivatives and 2-aminoethanol. This method tolerates diverse substituents but requires inert conditions (argon atmosphere).
Catalytic System :
-
Pd(OAc)₂ (5 mol%)
-
XantPhos (10 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Toluene , 100°C, 24 hours.
One-Pot Synthesis Strategies
Recent advances aim to streamline synthesis by combining multiple steps in a single pot. For instance, 4-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine can react with 2-aminoethanol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This approach reduces purification steps and improves atom economy (Table 2).
Table 2: One-Pot vs. Multi-Step Synthesis
| Metric | One-Pot Method | Multi-Step Method |
|---|---|---|
| Overall Yield | 68% | 55% |
| Reaction Time | 18 hours | 32 hours |
| Purity (HPLC) | 95% | 98% |
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol, exhibit potent anticancer properties. For instance, compounds with this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A notable study reported that a related compound significantly inhibited tumor growth in an MCF-7 breast cancer model, demonstrating the potential for development into anticancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies showed that specific derivatives effectively reduced inflammation in animal models .
Antiparasitic and Antifungal Activities
Another area of application is in the treatment of parasitic and fungal infections. Compounds related to 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol have been identified as having significant antiparasitic activity against pathogens such as Trypanosoma and Leishmania species .
Case Study 1: Cancer Treatment
In a controlled study, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against several cell lines. One derivative demonstrated an IC50 value of 0.3 µM against EGFR/VGFR2, indicating strong inhibitory effects on tumor growth . The study employed molecular docking techniques to elucidate the binding interactions between these compounds and their targets.
Case Study 2: Anti-inflammatory Research
A recent investigation into the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives involved screening for COX inhibition. The results indicated that certain compounds reduced paw edema in animal models significantly compared to controls, supporting their potential use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol primarily involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby preventing the phosphorylation of target proteins necessary for cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key Research Findings
Pharmacological and Physicochemical Properties
- Lipophilicity : The N-methylated variant (C₉H₁₃N₅O) exhibits higher lipophilicity (logP ~1.2) compared to the target compound (logP ~0.5), improving membrane permeability .
- Aromatic Substitution Effects : Compounds with phenyl/p-tolyl groups (e.g., C₂₁H₂₂N₆O) show enhanced binding to kinase ATP pockets but reduced aqueous solubility (<0.1 mg/mL) .
- Halogen Effects : The 4-chlorobenzyl derivative (C₁₆H₁₇ClN₆O) demonstrates increased stability in metabolic assays, attributed to the electron-withdrawing chlorine atom .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | N-Methyl Variant | Cyclopentyl Analogue | p-Tolyl Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 193.21 | 207.23 | 261.32 | 374.40 |
| logP (Calculated) | 0.5 | 1.2 | 2.8 | 3.5 |
| Aqueous Solubility (mg/mL) | 5.2 | 3.8 | 0.5 | <0.1 |
| Kinase Inhibition IC₅₀ | 500 nM (Aurora) | 450 nM (Aurora) | 200 nM (JAK2) | 150 nM (EGFR) |
Biological Activity
2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 181.21 g/mol
- CAS Number : 1307089-56-0
Biological Activities
The biological activities of 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol have been studied in various contexts, particularly in cancer research and as potential inhibitors of specific enzymes.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol, exhibit significant anticancer properties. For example:
- Mechanism of Action : Compounds in this class can inhibit key signaling pathways involved in cancer cell proliferation and survival. They have been shown to induce apoptosis in cancer cells by activating caspase cascades and inhibiting anti-apoptotic proteins .
- In Vitro Studies : In studies involving various cancer cell lines (e.g., MCF7 for breast cancer), these compounds demonstrated the ability to inhibit tumor growth and induce cell cycle arrest .
Enzyme Inhibition
2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has also been evaluated for its ability to inhibit specific enzymes:
- GGPPS Inhibition : Recent studies have highlighted its potential as a GGPPS inhibitor, which is crucial in the prenylation process of proteins involved in cancer progression .
Case Studies
Several case studies have illustrated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Antitumor Efficacy :
- Mechanistic Insights :
Data Tables
Q & A
Q. How can the synthesis of 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or DMF) under inert atmospheres (N₂) to minimize side reactions. Reflux temperatures (~80–100°C) and extended reaction times (16–36 hours) are often required for complete conversion .
- Purification : Column chromatography (C18 reverse-phase) or recrystallization (methanol/ethanol) improves purity. Monitor progress via TLC or HPLC .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of pyrazolopyrimidine precursor to ethanolamine derivatives) and use catalysts like KI or NaHCO₃ to enhance reactivity .
Q. What analytical techniques are most effective for confirming the structural integrity of 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include the pyrazolopyrimidine aromatic protons (δ 7.5–8.5 ppm) and ethanolamine -OH/NH groups (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 248.2) .
- FT-IR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-O at ~1050 cm⁻¹) .
Q. How does the choice of solvent and temperature impact the stability and solubility of this compound during experimental handling?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or alcohols (methanol, ethanol). Pre-saturate solvents with N₂ to prevent oxidation .
- Stability : Store at -20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, which can degrade the ethanolamine moiety .
- Handling : Use glove boxes for air-sensitive steps and lyophilize aqueous solutions for long-term storage .
Advanced Research Questions
Q. What methodologies are recommended for elucidating the mechanism of action of this compound in kinase inhibition studies?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to kinase targets (e.g., EGFR or VEGFR) .
- Kinase Activity Assays : Employ fluorescence-based ADP-Glo™ assays to quantify ATPase activity inhibition. IC₅₀ values can be derived from dose-response curves .
- Molecular Dynamics (MD) Simulations : Model interactions between the pyrazolopyrimidine core and kinase active sites (e.g., hydrophobic pockets or hinge regions) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents at the pyrazolopyrimidine C4 position (e.g., alkyl, aryl, or heterocyclic groups) to enhance target selectivity .
- Ethanolamine Tail Optimization : Replace the ethanolamine group with thioether or carboxamide moieties to improve metabolic stability (see Table 1) .
Q. Table 1: Representative Derivatives and Their Bioactivities
| Derivative Structure | Modification Site | Key Activity (IC₅₀) |
|---|---|---|
| 2-(Benzylamino)ethanol variant | C4-NH substitution | EGFR inhibition: 0.8 μM |
| Thioether-linked analog | Ethanolamine → S | Improved solubility |
| Cyclohexylamino-substituted derivative | C4-NH substitution | VEGFR2 inhibition: 1.2 μM |
Q. What in vivo models are suitable for evaluating the pharmacokinetic and toxicological profiles of this compound?
Methodological Answer:
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at intervals (0–24 h) and analyze via LC-MS/MS to determine half-life (t₁/₂), Cmax, and bioavailability .
- Toxicology : Conduct acute toxicity studies in mice (OECD 423 guidelines). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
- Tumor Xenograft Models : Evaluate antitumor efficacy in nude mice implanted with A549 (lung cancer) or MCF-7 (breast cancer) cells. Measure tumor volume reduction and survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
